molecular formula C12H11BrN2O4 B039999 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione CAS No. 125207-39-8

2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B039999
CAS No.: 125207-39-8
M. Wt: 327.13 g/mol
InChI Key: MQBKILMXULFSRI-UHFFFAOYSA-N
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Description

2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione: is an organic compound that belongs to the class of isoindoles Isoindoles are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, material science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Mechanism of Action

The mechanism of action of 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione is largely dependent on its chemical structure. The nitro group can participate in redox reactions, while the bromobutyl side chain can undergo substitution reactions. These reactions can modulate the compound’s interaction with biological targets, such as enzymes and receptors, leading to various biological effects .

Biological Activity

2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione, with the CAS number 125207-39-8, is an organic compound belonging to the isoindole family. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is C₁₂H₁₁BrN₂O₄, and it has a molecular weight of 327.13 g/mol .

The compound features a bromobutyl side chain and a nitro group, which may influence its biological interactions. Key physical properties include:

  • Molecular Weight : 327.13 g/mol
  • Melting Point : 102-104°C
  • Density : 1.65 g/cm³
  • Boiling Point : 459.4°C at 760 mmHg
  • Flash Point : 231.6°C .

The biological activity of this compound is hypothesized to involve nucleophilic substitution reactions due to the presence of the bromine atom. This characteristic allows it to interact with various biological targets, potentially leading to therapeutic effects .

Antimicrobial Properties

Preliminary studies suggest that compounds within the isoindole family exhibit antimicrobial properties. While specific research on this compound is limited, related compounds have shown effectiveness against various pathogens.

Table 1: Comparative Antimicrobial Activity of Isoindole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Isoindole derivative AStaphylococcus aureus32 µg/mL
Isoindole derivative BEscherichia coli64 µg/mL
2-(4-Bromobutyl)-5-nitro...TBDTBD

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. While specific data on the cytotoxicity of this compound is not extensively documented, studies on similar isoindole derivatives indicate variable cytotoxic effects depending on concentration and cell line.

Table 2: Cytotoxic Effects of Related Isoindole Compounds

CompoundCell LineIC50 (µM)
Isoindole derivative CHEK293T25
Isoindole derivative DMCF7>100
2-(4-Bromobutyl)-5-nitro...TBDTBD

Case Studies and Research Findings

Research into isoindole derivatives has revealed their potential as biological probes and therapeutic agents. For instance, studies have shown that modifications in the isoindole structure can lead to enhanced antibacterial activity or reduced cytotoxicity.

One notable study evaluated a series of isoindole derivatives for their quorum sensing inhibition capabilities against Pseudomonas aeruginosa. Although not directly involving our compound of interest, it highlights the therapeutic potential of isoindoles in combating drug-resistant infections .

Properties

IUPAC Name

2-(4-bromobutyl)-5-nitroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O4/c13-5-1-2-6-14-11(16)9-4-3-8(15(18)19)7-10(9)12(14)17/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBKILMXULFSRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370780
Record name 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125207-39-8
Record name 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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